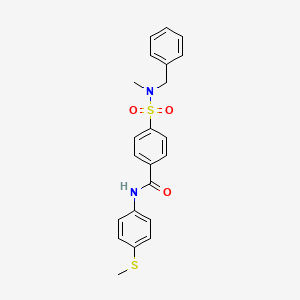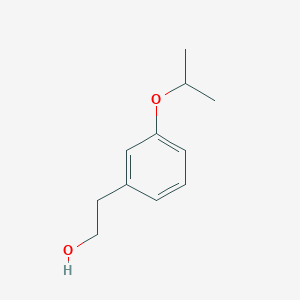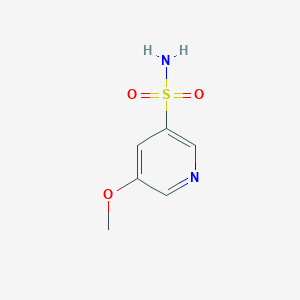
5-メトキシピリジン-3-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.2. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxypyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PI3K/mTORデュアル阻害剤
一連のスルホンアミドメトキシピリジン誘導体は、新規の強力なPI3K/mTORデュアル阻害剤 として合成されました。これらの阻害剤は、細胞増殖、生存、遊走、および代謝において重要な役割を果たし、癌治療の有効な標的となっています .
抗増殖
この化合物は抗増殖活性を示しました。例えば、誘導体の1つである22cは、MCF-7細胞およびHCT-116細胞において強い増殖阻害活性を示しました .
アポトーシス誘導剤
この化合物は、癌細胞においてアポトーシスを誘導することができます。誘導体22cは、HCT-116細胞のG0/G1期における細胞周期停止を効果的に引き起こし、アポトーシスを誘導することができます .
抗癌剤
一連のピリミジンスルホンアミド(PS)誘導体は、ファーマコフォア断片(スルホンアミド基とピリミジン基)を異なる生物活性と組み合わせることで得られ、新しいタイプの抗癌剤 として評価されました。
細胞周期阻害剤
この化合物は細胞周期を阻害することができます。細胞周期の結果は、PRD2が主にS期で細胞周期を阻害し、それによって細胞増殖を阻害することを示しました .
作用機序
Target of Action
5-Methoxypyridine-3-sulfonamide primarily targets Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment .
Mode of Action
5-Methoxypyridine-3-sulfonamide interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition can simultaneously improve the efficiency of anti-tumor therapy .
Biochemical Pathways
The compound affects the PI3K/mTOR pathway, leading to complex downstream signaling protein activities and secondary messenger functions inside the cell . The phosphorylation level of AKT, an important downstream effector of PI3K, is decreased .
Result of Action
The inhibition of PI3K and mTOR by 5-Methoxypyridine-3-sulfonamide can lead to cell cycle arrest in the G0/G1 phase and induce apoptosis of cells . This results in a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Safety and Hazards
生化学分析
Biochemical Properties
5-Methoxypyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound’s interaction with these enzymes leads to the inhibition of their kinase activities, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 5-Methoxypyridine-3-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Methoxypyridine-3-sulfonamide has been shown to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of AKT, a downstream effector of PI3K . This compound also causes cell cycle arrest in the G0/G1 phase, further inhibiting cell growth.
Molecular Mechanism
At the molecular level, 5-Methoxypyridine-3-sulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activities . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT, resulting in reduced cell proliferation and increased apoptosis. Additionally, molecular docking studies have confirmed the binding mode of 5-Methoxypyridine-3-sulfonamide with PI3K and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxypyridine-3-sulfonamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxypyridine-3-sulfonamide remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methoxypyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and mTOR activities without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effects on target enzymes.
Metabolic Pathways
5-Methoxypyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes disrupts normal cellular metabolism, leading to altered energy production and utilization. Additionally, 5-Methoxypyridine-3-sulfonamide may influence other metabolic pathways indirectly through its effects on cell signaling and gene expression .
Transport and Distribution
Within cells and tissues, 5-Methoxypyridine-3-sulfonamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. Studies have shown that 5-Methoxypyridine-3-sulfonamide can accumulate in certain tissues, potentially enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of 5-Methoxypyridine-3-sulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with PI3K and mTOR suggests that it may localize to areas where these enzymes are active, such as the cytoplasm and nucleus . This localization is essential for the compound’s inhibitory effects on cell signaling and metabolism.
特性
IUPAC Name |
5-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVYTDXWIAKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)


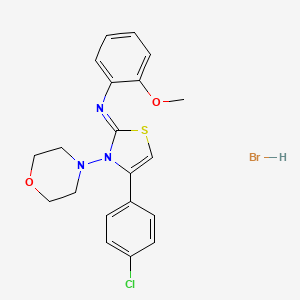
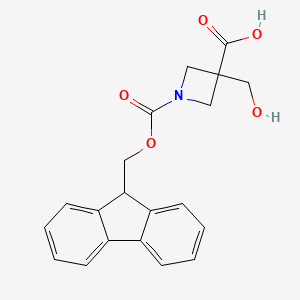
![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
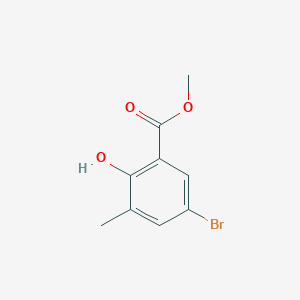
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
